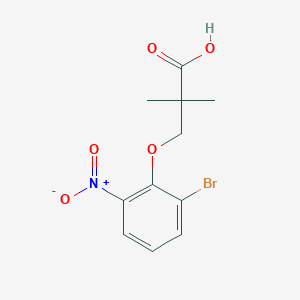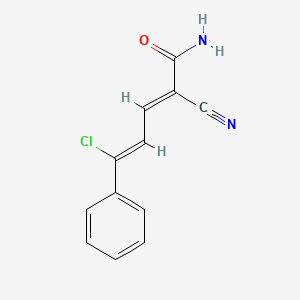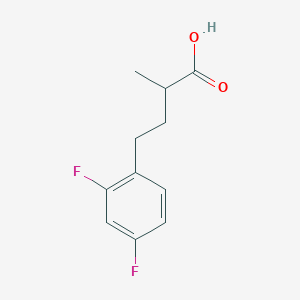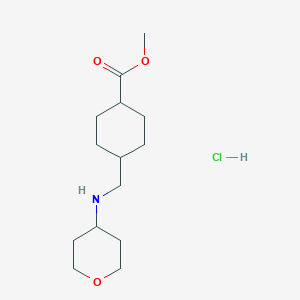
(1r,4r)-Methyl 4-(((tetrahydro-2H-pyran-4-yl)amino)methyl)cyclohexanecarboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1r,4r)-Methyl 4-(((tetrahydro-2H-pyran-4-yl)amino)methyl)cyclohexanecarboxylate hydrochloride is a synthetic organic compound. It is characterized by its complex structure, which includes a cyclohexane ring, a tetrahydropyran moiety, and an amino group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1r,4r)-Methyl 4-(((tetrahydro-2H-pyran-4-yl)amino)methyl)cyclohexanecarboxylate hydrochloride typically involves multiple steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction, which involves the reaction of a diene with a dienophile under controlled temperature and pressure conditions.
Introduction of the Tetrahydropyran Moiety: The tetrahydropyran ring is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the cyclohexane ring is replaced by the tetrahydropyran moiety.
Amination: The amino group is introduced through a reductive amination process, where an aldehyde or ketone intermediate reacts with an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can be performed on the ester group to yield the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the amino group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1r,4r)-Methyl 4-(((tetrahydro-2H-pyran-4-yl)amino)methyl)cyclohexanecarboxylate hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme-substrate interactions and receptor binding studies.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a candidate for drug development. Studies focus on its pharmacokinetics, bioavailability, and efficacy in preclinical models.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its derivatives may find applications in the production of polymers, coatings, and other advanced materials.
Mécanisme D'action
The mechanism of action of (1r,4r)-Methyl 4-(((tetrahydro-2H-pyran-4-yl)amino)methyl)cyclohexanecarboxylate hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function and downstream signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1r,4r)-Methyl 4-(((tetrahydro-2H-pyran-4-yl)amino)methyl)cyclohexanecarboxylate
- (1r,4r)-Methyl 4-(((tetrahydro-2H-pyran-4-yl)amino)methyl)cyclohexanecarboxylate acetate
- (1r,4r)-Methyl 4-(((tetrahydro-2H-pyran-4-yl)amino)methyl)cyclohexanecarboxylate sulfate
Uniqueness
The hydrochloride salt form of the compound enhances its solubility and stability, making it more suitable for biological and medicinal applications. Compared to its acetate and sulfate counterparts, the hydrochloride form may exhibit different pharmacokinetic properties, such as absorption and distribution in biological systems.
Conclusion
(1r,4r)-Methyl 4-(((tetrahydro-2H-pyran-4-yl)amino)methyl)cyclohexanecarboxylate hydrochloride is a versatile compound with significant potential in various fields of research. Its unique structure and reactivity make it a valuable tool for synthetic chemistry, biological studies, and medicinal applications. Further research into its properties and applications will continue to uncover new possibilities for its use.
Propriétés
Formule moléculaire |
C14H26ClNO3 |
|---|---|
Poids moléculaire |
291.81 g/mol |
Nom IUPAC |
methyl 4-[(oxan-4-ylamino)methyl]cyclohexane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C14H25NO3.ClH/c1-17-14(16)12-4-2-11(3-5-12)10-15-13-6-8-18-9-7-13;/h11-13,15H,2-10H2,1H3;1H |
Clé InChI |
BGEVJXIYXHISKQ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1CCC(CC1)CNC2CCOCC2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



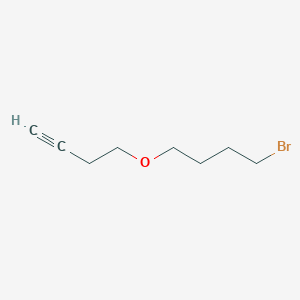
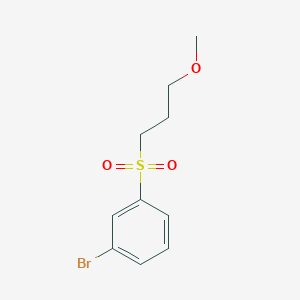
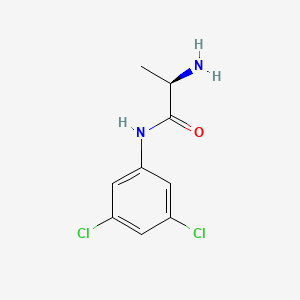
![Pyrrolo[2,3-b]indol-5-ol, 1,2,3,3a,8,8a-hexahydro-1,3a,8-trimethyl-, (3aS-cis)-](/img/structure/B12080309.png)
![4-[2-(4-Fluoro-3-methylphenyl)ethyl]piperidine](/img/structure/B12080310.png)
![3-(Carbamoyloxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12080313.png)

![1-[(4-Ethenylphenyl)methyl]-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B12080332.png)
